molecular formula C12H15ClO B13162525 (1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol

(1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol

Cat. No.: B13162525
M. Wt: 210.70 g/mol
InChI Key: VUPFABAOUOUMBR-GFCCVEGCSA-N
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Description

(1S)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol is a chiral secondary alcohol featuring a partially hydrogenated naphthalene (tetrahydronaphthalene) core substituted with a 2-chloroethanol moiety. The compound’s stereochemistry (1S configuration) is critical for its biological and chemical interactions. The tetrahydronaphthalene ring confers rigidity and lipophilicity, while the chlorine atom enhances electrophilicity and metabolic stability. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors or enzymes .

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

(1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol

InChI

InChI=1S/C12H15ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7,12,14H,1-4,8H2/t12-/m1/s1

InChI Key

VUPFABAOUOUMBR-GFCCVEGCSA-N

Isomeric SMILES

C1CCC2=C(C1)C=CC(=C2)[C@@H](CCl)O

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(CCl)O

Origin of Product

United States

Preparation Methods

Direct Reduction of 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one

The most straightforward approach involves the stereoselective reduction of the corresponding ketone, 2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one , to the chlorohydrin alcohol.

  • Procedure:

    • The ketone is dissolved in dry methanol under an inert nitrogen atmosphere in an oven-dried flask.
    • The solution is cooled to 0 °C, and sodium borohydride (NaBH4) is added slowly as the reducing agent.
    • The reaction mixture is stirred at room temperature for approximately 1 hour.
    • After completion, the reaction is quenched with water, and the product is extracted with ethyl acetate.
    • The organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.
    • Purification is achieved by flash silica gel chromatography to isolate the desired (1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol as a colorless liquid.
  • Yields and Purity:

    • Typical yields range from 70% to over 90%, depending on scale and reaction conditions.
    • The stereoselectivity (S-enantiomer) is favored under controlled conditions, although racemic mixtures may form without chiral induction.
Step Reagents/Conditions Yield (%) Notes
Reduction of ketone NaBH4 in MeOH, 0 °C to RT 71.6-92.3 Flash chromatography purification

Halohydrin Formation via Halogenation of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol

An alternative route involves halogenation of the corresponding alcohol to introduce the chlorine atom at the 2-position.

  • Procedure:

    • Starting from 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol, chlorination is performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature to avoid over-chlorination.
    • The reaction is typically carried out in an inert solvent like dichloromethane at low temperature.
    • The chlorohydrin is isolated by aqueous workup and purified by recrystallization or chromatography.
  • Notes:

    • This method requires careful control to prevent formation of dichlorinated byproducts.
    • The stereochemistry can be influenced by reaction conditions and may require chiral catalysts or auxiliaries for enantioselectivity.

Synthesis via Epoxide Opening

Another synthetic strategy involves the formation of an epoxide intermediate from the corresponding alkene, followed by regio- and stereoselective ring opening with chloride ion.

  • Procedure:

    • The 5,6,7,8-tetrahydronaphthalen-2-yl-substituted alkene is epoxidized using a peracid such as m-chloroperbenzoic acid (mCPBA).
    • The epoxide is then treated with a chloride source (e.g., HCl or LiCl) under acidic or neutral conditions to open the ring, yielding the chlorohydrin.
    • The stereochemistry of the product depends on the regioselectivity of the ring opening and the reaction conditions.
  • Advantages:

    • This method allows for potential stereocontrol and access to both enantiomers.
    • It can be adapted to introduce various halogens by changing the nucleophile.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Stereoselectivity Advantages Disadvantages
Reduction of ketone 2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one NaBH4 in MeOH, 0 °C to RT 71.6-92.3 Moderate (S favored) Simple, high yield, mild conditions Requires ketone precursor
Halogenation of alcohol 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol SOCl2 or PCl5 in DCM, low temp Variable Variable Direct chlorination Risk of over-chlorination
Epoxide ring opening 5,6,7,8-tetrahydronaphthalen-2-yl alkene mCPBA epoxidation, then Cl- opening Moderate Potentially high Stereocontrol possible Multi-step, requires alkene

Analytical Data and Research Results

  • Spectroscopic Characterization:

    • IR spectra show characteristic O-H stretching (~3300 cm^-1), C-Cl stretching (~700 cm^-1), and aromatic/alicyclic C-H stretches (2900-3000 cm^-1).
    • ^1H NMR signals include multiplets for the tetrahydronaphthalene ring protons (1.7-2.8 ppm), a singlet or doublet for the hydroxyl proton (variable), and signals for the methine proton adjacent to chlorine (4.0-5.0 ppm).
    • Mass spectrometry confirms the molecular ion peak consistent with C12H15ClO (m/z 210.7).
  • Purity and Yield:

    • Purification by flash chromatography or recrystallization yields high-purity compounds (>95% by HPLC or GC).
    • Yields depend on method and scale but are generally above 70% for optimized procedures.

Scientific Research Applications

(1S)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the chiral center can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of the target compound with analogs:

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups Notable Features
(1S)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol (Target) 5,6,7,8-Tetrahydronaphthalene 2-Chloroethanol (S-configuration) 224.71* –OH, –Cl Chiral center, partial saturation
(1S)-2-Chloro-1-(naphthalen-1-yl)ethanol Naphthalene 2-Chloroethanol (S-configuration) 206.67 –OH, –Cl Fully aromatic ring
(1S)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanol 5,6,7,8-Tetrahydronaphthalene Ethanol (S-configuration) 190.28 –OH Lacks chlorine, reduced polarity
2-Chloro-N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide 1,2,3,4-Tetrahydronaphthalene Chloroacetamide, 7-methoxy 295.78 –OH, –Cl, –OCH₃, –NHCOCH₂Cl Additional methoxy and amide groups
(4-Chlorophenyl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine 5,6,7,8-Tetrahydronaphthalene 4-Chlorophenyl, methanamine 271.78 –NH₂, –Cl Basic amine, biphenyl structure

*Calculated based on molecular formula C₁₂H₁₅ClO.

Key Comparative Insights

Aromatic vs. This difference impacts receptor binding and solubility.

Chlorine Substitution: The absence of chlorine in (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol reduces its electrophilicity and metabolic resistance, making the target compound more stable in biological systems.

Stereochemical Influence :

  • The (1S) configuration in the target compound and its naphthalene analog is crucial for enantioselective interactions, as observed in chiral resolution studies of similar alcohols .

Biological Implications: The methanamine group in (4-chlorophenyl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine introduces basicity, altering solubility (pH-dependent ionization) and membrane permeability compared to the neutral ethanol derivatives.

Biological Activity

(1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol is a chiral compound with significant biological activity due to its structural features, including a chlorine atom and a tetrahydronaphthalene moiety. This compound has been the subject of various studies focusing on its interactions with biological systems, including enzyme modulation and receptor binding.

  • Molecular Formula : C₁₂H₁₅ClO
  • Molecular Weight : 210.70 g/mol
  • Canonical SMILES : C1CCC2=C(C1)C=CC(=C2)C(CCl)O

The presence of the hydroxyl group and chlorine enhances its reactivity and binding affinity to biological targets, influencing various metabolic pathways.

Biological Activity Overview

(1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol exhibits notable biological activities, primarily through its interactions with specific enzymes and receptors. Key areas of research include:

Enzyme Interactions

This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions can lead to either inhibition or activation of enzymatic activity, thereby influencing metabolic pathways significantly .

Cellular Effects

Research indicates that (1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol can modulate cellular processes such as:

  • Cell Signaling : It influences various signaling pathways that are critical for cellular responses.
  • Gene Expression : The compound has been observed to affect the expression of genes involved in apoptosis and cell proliferation in cancer cell lines .

Study 1: Apoptosis Induction in Cancer Cells

A study investigated the effects of (1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol on human cancer cell lines. The results demonstrated that the compound induced apoptosis by modulating pro-apoptotic and anti-apoptotic gene expression. The study highlighted the potential therapeutic applications of this compound in cancer treatment.

Study 2: Interaction with Cytochrome P450

Another research focused on the interaction of this compound with cytochrome P450 enzymes. It was found that (1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol could inhibit specific isoforms of these enzymes, leading to altered metabolic profiles in treated cells. This finding suggests that the compound may have implications for drug-drug interactions and metabolic regulation .

Data Tables

Biological ActivityEffectReference
Apoptosis InductionInduces apoptosis in cancer cells
Cytochrome P450 InteractionInhibits specific isoforms
Gene Expression ModulationAlters expression profiles

The biological activity of (1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol can be attributed to several mechanisms:

  • Enzyme Inhibition : The chlorine substituent enhances binding affinity to target enzymes.
  • Receptor Modulation : It may act as a ligand for specific receptors involved in cellular signaling pathways.
  • Oxidative Stress Response : The compound may influence oxidative stress pathways by modulating antioxidant gene expression .

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